molecular formula C8H8O3 B1294965 4-Hydroxy-2-methylbenzoic acid CAS No. 578-39-2

4-Hydroxy-2-methylbenzoic acid

Cat. No. B1294965
Key on ui cas rn: 578-39-2
M. Wt: 152.15 g/mol
InChI Key: BBMFSGOFUHEVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531538B2

Procedure details

A 100 mL round bottom flask equipped with magnetic stir bar was charged with 5.7 g methyl. 2-methyl-4-trimethylsilyloxybenzoate and 2.0 g LiOH in 40 mL methanol and 10 mL water. After 2 hours at reflux the reaction was poured into 10 mL concentrated HCl and then 100 g ice. Extraction with ethyl acetate followed by concentration in vacuo gave a crude solid (70:30) product:starting material. Flash Chromatography using 50-50 ethyl acetate/hexanes as an eluent gave 1.15 g 2-methyl-4-hydroxybenzoic acid, m/e=193(M+H).
Name
2-methyl-4-trimethylsilyloxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([O:11][Si](C)(C)C)[CH:8]=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[Li+].[OH-].Cl>CO.O>[CH3:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
2-methyl-4-trimethylsilyloxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)[O-])C=CC(=C1)O[Si](C)(C)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Seven
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL round bottom flask equipped with magnetic stir bar
ADDITION
Type
ADDITION
Details
was charged with 5.7 g methyl
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours at reflux the reaction
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave a crude solid (70:30) product

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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